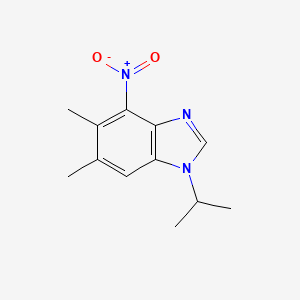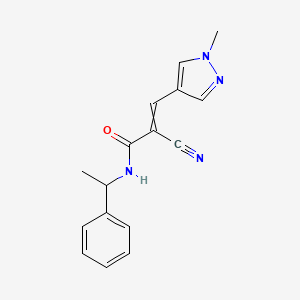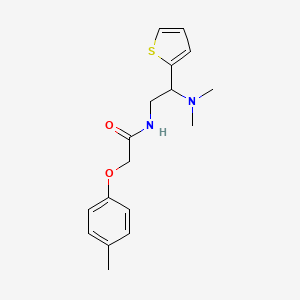![molecular formula C6H9BrO B2632664 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane CAS No. 1859510-91-0](/img/structure/B2632664.png)
6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane” is a chemical compound with the CAS Number: 2287342-18-9 . It has a molecular weight of 191.07 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H11BrO/c1-7(4-8)2-5-6(3-7)9-5/h5-6H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane” are not detailed in the search results, alkenes generally react with bromine in a process known as electrophilic addition . In this reaction, the double bond breaks, and a bromine atom becomes attached to each carbon .Scientific Research Applications
Medicinal Chemistry
The synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation process provides access to valuable building blocks for medicinal chemistry . Researchers can explore modifications of this scaffold to develop novel drug candidates. For instance, the incorporation of fluorine atoms (fluorinated analogues) enhances the compound’s pharmacological properties and bioactivity .
Natural Product Synthesis
Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products. For example, crispatene, cycloeudesmol, and laurinterol—all containing this scaffold—have been isolated from marine sources and exhibit potent bioactivities . Researchers can explore the synthesis of natural product analogs using this bicyclic framework.
Synthetic Methodology Development
While intramolecular cyclization and cyclopropanation methods exist for constructing the three-membered ring, the (3 + 2) annulation process to build the five-membered ring has not been reported until now . Researchers can explore new methods for efficient and diastereoselective synthesis of these bicyclic scaffolds.
Functional Group Tolerant Reactions
The (3 + 2) annulation of cyclopropenes with cyclopropylanilines allows for the introduction of various functional groups. Researchers can investigate the scope of this reaction with different substituents on both partners.
properties
IUPAC Name |
6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-1-4-5-2-8-3-6(4)5/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYAMPNKYDQDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CBr)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2632583.png)
![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)


![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2632589.png)

![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2632591.png)
![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2632592.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide](/img/structure/B2632596.png)
![4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2632597.png)


![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)